Atr-IN-13

ATR kinase inhibition Biochemical potency IC50 comparison

ATR-IN-13 (Compound A9; CAS: 2758113-84-5) is a small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) serine/threonine kinase, a master regulator of the DNA damage response and replication stress. Biochemically, it inhibits ATR with an IC50 of 2 nM and demonstrates a defined selectivity profile against related PIKK family kinases ATM (IC50 = 6.37 µM) and DNA-PK (IC50 = 303 nM).

Molecular Formula C24H24FN9O
Molecular Weight 473.5 g/mol
Cat. No. B12407068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtr-IN-13
Molecular FormulaC24H24FN9O
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC3=C(C=NN3C(=C2)C4=C(N(N=C4C)C5=CC(=CN=C5)F)C)C6=CC=NN6
InChIInChI=1S/C24H24FN9O/c1-14-13-35-7-6-32(14)22-9-21(34-24(29-22)19(12-28-34)20-4-5-27-30-20)23-15(2)31-33(16(23)3)18-8-17(25)10-26-11-18/h4-5,8-12,14H,6-7,13H2,1-3H3,(H,27,30)/t14-/m1/s1
InChIKeySQYGYXGOJYZQEI-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATR-IN-13: A Highly Potent ATR Kinase Inhibitor with Defined Selectivity Profile for Preclinical Cancer Research


ATR-IN-13 (Compound A9; CAS: 2758113-84-5) is a small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) serine/threonine kinase, a master regulator of the DNA damage response and replication stress . Biochemically, it inhibits ATR with an IC50 of 2 nM and demonstrates a defined selectivity profile against related PIKK family kinases ATM (IC50 = 6.37 µM) and DNA-PK (IC50 = 303 nM) [1]. With a molecular formula of C24H24FN9O and a molecular weight of 473.51 g/mol, ATR-IN-13 is a highly characterized tool compound suitable for investigating ATR-mediated pathways in oncology research .

Why ATR-IN-13 Cannot Be Interchanged with Other ATR Inhibitors in Critical Experimental Workflows


While the ATR inhibitor class has expanded, substituting ATR-IN-13 with analogs like VE-821, AZD6738 (Ceralasertib), or VX-970 (Berzosertib) introduces significant variability in experimental outcomes due to differences in potency, selectivity window, and off-target kinase inhibition profiles . For instance, VE-821 exhibits a 6.5-fold higher IC50 (13-26 nM) and distinct ATM/DNA-PK cross-reactivity, while AZD6738 (IC50 = 1 nM) carries an orthogonal selectivity fingerprint and oral bioavailability profile suited for distinct in vivo paradigms . Direct substitution without re-optimization can compromise data reproducibility, alter therapeutic window calculations, and confound mechanism-of-action studies, as detailed in the quantitative evidence below [1].

Quantitative Evidence Differentiating ATR-IN-13 from Key ATR Inhibitor Comparators


ATR-IN-13 Exhibits Superior Biochemical Potency (IC50 = 2 nM) Over the First-Generation Tool Compound VE-821 (IC50 = 26 nM)

In a direct head-to-head comparison of biochemical IC50 values derived from cell-free ATR kinase activity assays, ATR-IN-13 demonstrates a 13-fold higher potency than VE-821. ATR-IN-13 inhibits ATR with an IC50 of 2 nM [1], whereas VE-821 requires a substantially higher concentration of 26 nM to achieve equivalent inhibition . This potency differential is critical for applications requiring maximal target engagement at minimal compound concentration, such as high-content screening or combination studies where off-target effects must be minimized.

ATR kinase inhibition Biochemical potency IC50 comparison

ATR-IN-13 Demonstrates a Broader Selectivity Window Against ATM and DNA-PK Compared to VE-822 (VX-970/Berzosertib)

Selectivity profiling reveals that ATR-IN-13 achieves a >3000-fold selectivity over ATM (IC50 ratio: 6370 nM / 2 nM = 3185) and a >150-fold selectivity over DNA-PK (303 nM / 2 nM = 151.5) [1]. In contrast, the clinical-stage ATR inhibitor VX-970 (Berzosertib) exhibits a significantly narrower selectivity window in cellular assays, with an ATM IC50 of 2.6 µM and an ATR IC50 of 0.019 µM, yielding a selectivity ratio of only ~137-fold [2]. This difference is critical for experiments where ATM co-inhibition would confound the interpretation of DNA damage response phenotypes.

Kinase selectivity ATR vs ATM ATR vs DNA-PK

ATR-IN-13 Offers a Distinct Structural Scaffold and Physicochemical Profile Compared to Ceralasertib (AZD6738)

ATR-IN-13 (C24H24FN9O, MW 473.51, tPSA 102 Ų, LogP 2.3) and Ceralasertib (AZD6738; C20H24N6O2S, MW 412.51, tPSA 118 Ų, LogP 1.9) represent two chemically distinct chemotypes for ATR inhibition [1]. The structural divergence (pyrazolo[1,5-a]pyrimidine core vs. sulfoximine-substituted pyrimidine) translates to different solubility and permeability profiles, which can influence cellular uptake, tissue distribution, and off-target liability [2]. While both compounds are potent (IC50 = 2 nM vs. 1 nM, respectively), their distinct properties make them non-interchangeable in screening cascades where specific ADME parameters are critical.

Chemical structure Physicochemical properties Drug-likeness

ATR-IN-13's In Vitro Potency Is Supported by Favorable Predicted Oral Bioavailability Metrics

ATR-IN-13 conforms to Lipinski's Rule of Five (MW <500; LogP 2.3 <5; HBD 1 ≤5; HBA 8 ≤10) and possesses a topological polar surface area (tPSA) of 102 Ų, which is below the 140 Ų threshold often associated with good oral absorption [1]. This profile suggests that ATR-IN-13, while primarily a research tool, has a favorable predicted oral bioavailability profile that may reduce the need for complex formulation approaches in early in vivo proof-of-concept studies. This contrasts with some early ATR inhibitors that required specialized solubilization protocols .

Oral bioavailability Lipinski's Rule of Five Drug-likeness

ATR-IN-13's ATR Inhibition Potency (IC50 = 2 nM) Is Comparable to Clinical Candidate Ceralasertib (IC50 = 1 nM)

ATR-IN-13 inhibits ATR kinase with an IC50 of 2 nM, which is within a 2-fold margin of the clinical-stage ATR inhibitor Ceralasertib (AZD6738; IC50 = 1 nM) [1]. This comparable biochemical potency positions ATR-IN-13 as a high-quality research tool for preclinical studies that aim to model the pharmacodynamics of clinical ATR inhibitors, without the regulatory and supply chain complexities associated with clinical-grade materials.

ATR inhibitor potency Clinical candidate benchmark IC50 comparison

Optimal Scientific and Industrial Use Cases for ATR-IN-13 Based on Quantitative Evidence


High-Throughput Screening for Replication Stress Modulators

ATR-IN-13's 2 nM potency and favorable selectivity profile over ATM make it an ideal positive control or tool compound in high-content screening assays designed to identify novel modulators of replication stress or synthetic lethal interactions. Its potency at low concentrations minimizes the volume of DMSO introduced into the assay, reducing solvent interference [1].

In Vivo Proof-of-Concept Studies in Oncology Models

With its favorable predicted oral bioavailability metrics (tPSA 102 Ų, LogP 2.3) and defined selectivity window, ATR-IN-13 is well-suited for early-stage in vivo efficacy studies in xenograft or genetically engineered mouse models of cancer. Its potency profile allows for lower dosing regimens, potentially reducing formulation complexity and improving tolerability [2].

Mechanistic Dissection of ATR vs ATM Signaling in DNA Damage Response

The high degree of selectivity for ATR over ATM (>3000-fold) enables researchers to cleanly delineate the contributions of ATR versus ATM in the cellular response to DNA damage. This is particularly valuable in studies investigating the synthetic lethal relationship between ATR inhibition and defects in homologous recombination repair or the Fanconi anemia pathway .

Pharmacodynamic Biomarker Development and Validation

Given that ATR-IN-13's potency is comparable to clinical-stage ATR inhibitors, it serves as an excellent tool for developing and validating pharmacodynamic biomarkers of ATR inhibition (e.g., phospho-CHK1 Ser345, γH2AX). This supports the translation of preclinical findings to clinical trial protocols .

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